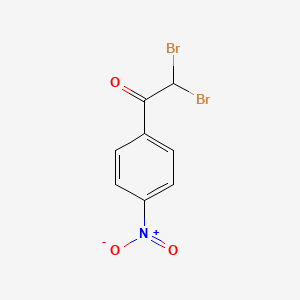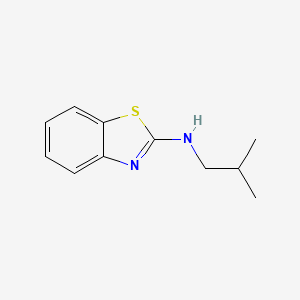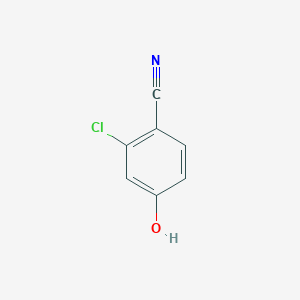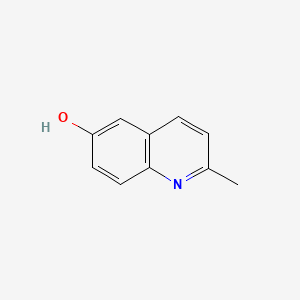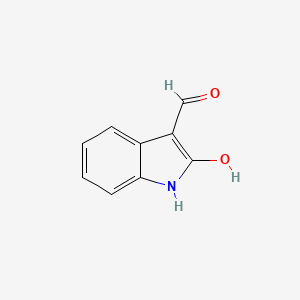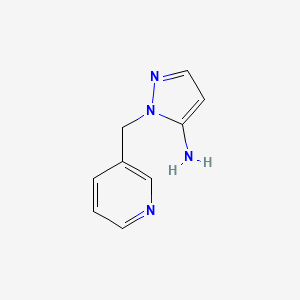
1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine
Overview
Description
“1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, Myangar and Raval reported the synthesis of azetidinyl-3-quinazolin-4-one hybrids from N-(2-(chloromethyl)-4-oxoquinazolin-3(4H)-yl)isonicotinamide in three steps: (1) synthesis of intermediate hydrazides by reflux with hydrazine in ethanol; (2) synthesis of Schiff bases by condensation of hydrazides with aldehydes in ethanol .
Molecular Structure Analysis
Pyrazoles, a class of five-membered heterocycles derived from the parent pyrazole, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .
Chemical Reactions Analysis
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The information available in the literature concerning the structure and chemistry of 3 (5)-aminopyrazoles is scarce and disperse .
Scientific Research Applications
Catalysis and Polymerization
1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine and related compounds have been investigated for their role in catalysis, particularly in the oligomerization and polymerization of ethylene. Research has shown that the catalytic activity and the resulting polymer products are influenced by various factors, including solvent type and co-catalysts used. In one study, nickel complexes derived from pyrazolylamine ligands were used to catalyze ethylene polymerization, producing high molecular weight linear high-density polyethylene under specific conditions (Obuah et al., 2014).
Synthesis of Functionalized Compounds
This compound has been utilized in the synthesis of various functionalized pyrazolo[3,4-b]pyridines. These reactions often involve multi-component processes, such as domino reactions, to create highly functionalized compounds. For instance, a study described the synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines through a domino reaction facilitated by an environmentally friendly catalyst (Gunasekaran et al., 2014).
Development of Antibacterial Agents
The derivatives of this compound have been explored for their potential as antibacterial agents. For instance, the synthesis and investigation of novel oxazolidinone antibacterial candidates have been reported. Key intermediates in this process, such as 2-(1-(2-fluoro-4-nitrophenyl)-1H-pyrazol-4-yl)pyridine, were prepared using this compound, demonstrating its importance in developing new antibacterial drugs (Yang et al., 2014).
Fluorescent Sensors and Imaging
Research has also focused on developing fluorescent sensors based on 1H-pyrazolo[3,4-b]quinoline skeletons, which include derivatives of this compound. These compounds can act as sensors for the fluorescence detection of small inorganic cations. Suchapplications are significant in analytical chemistry for detecting and quantifying various ions in solution. A study highlighted a novel fluorescent dye synthesized from pyrazolylamine derivatives for detecting cations like lithium, sodium, magnesium, and zinc (Mac et al., 2010).
Material Science and Energetic Materials
In material science, pyrazolylpyridinamine derivatives have been used in designing and investigating the properties of energetic materials. These compounds play a crucial role in determining the thermal stability, detonation properties, and heat of formation of energetic materials, with potential applications in areas like propellants and explosives. A study reported on the design and properties of bridged pyridine-based energetic derivatives, indicating the significance of this compound in the field of energetic materials (Zhai et al., 2019).
Pharmacological Research
Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. This illustrates the compound's relevance in medicinal chemistry, particularly in developing new cancer therapeutics. For instance, a study synthesized and evaluated pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives as potential anticancer agents, demonstrating moderate to good cytotoxicity against various cancer cell lines (Alam et al., 2018).
Safety and Hazards
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could potentially lead to the discovery of new bioactive molecules with improved therapeutic properties .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such asInorganic pyrophosphatase and Leukotriene A-4 hydrolase . These enzymes play crucial roles in various biological processes, including energy metabolism and inflammatory responses, respectively .
Mode of Action
Based on the targets mentioned above, it can be inferred that the compound might interact with these enzymes, potentially altering their activity and thus influencing the biochemical processes they are involved in .
Biochemical Pathways
Given its potential targets, it might influence pathways related to energy metabolism and inflammatory responses .
Pharmacokinetics
Similar compounds have shown moderate to high clearance, suggesting that they are metabolized and eliminated from the body at a relatively fast rate .
Result of Action
Based on its potential targets, it can be inferred that the compound might influence various cellular processes, potentially leading to changes in energy metabolism and inflammatory responses .
Biochemical Analysis
Biochemical Properties
1-(Pyridin-3-ylmethyl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to changes in nerve impulse transmission, affecting normal cellular functions. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways and reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect oxidative stress levels within cells by modulating the production of reactive oxygen species (ROS) and other free radicals . This modulation can lead to changes in cellular components, such as lipids, proteins, and DNA, ultimately impacting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular functions. For example, the compound may bind to specific receptors or enzymes, altering their activity and downstream signaling pathways . These interactions can result in changes in cellular processes such as metabolism, proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and potency . Long-term exposure to this compound can result in alterations in cellular functions, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced oxidative stress . At higher doses, it may cause toxic or adverse effects, including cellular damage and impaired metabolic functions. Understanding the dosage effects is essential for determining the therapeutic window and potential risks associated with the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may influence the nicotinamide salvage pathway, affecting the synthesis and consumption of nicotinamide adenine dinucleotide (NAD) and other related metabolites . These interactions can have significant implications for cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can influence the compound’s accumulation and efficacy in target tissues.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
properties
IUPAC Name |
2-(pyridin-3-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-3-5-12-13(9)7-8-2-1-4-11-6-8/h1-6H,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWHIPMNNBFUIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360275 | |
| Record name | 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852990-17-1 | |
| Record name | 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



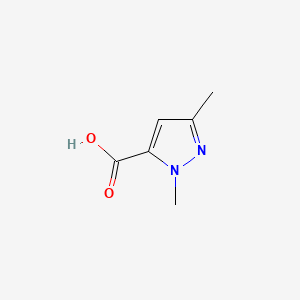
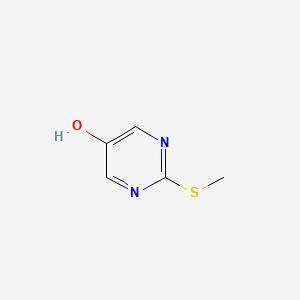
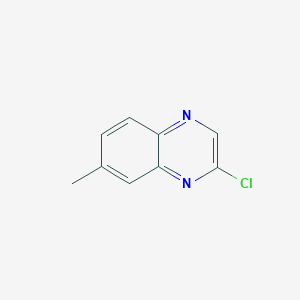
![3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1349096.png)
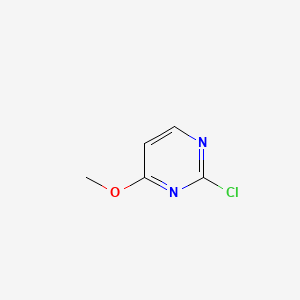

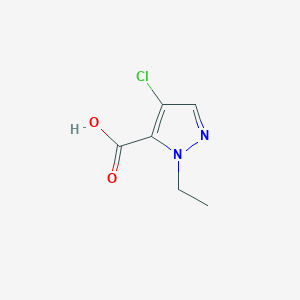
![4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde](/img/structure/B1349105.png)
